Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
Overview
Description
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a synthetic peptide composed of ten amino acids: threonine, phenylalanine, glutamine, alanine, tyrosine, proline, leucine, arginine, glutamic acid, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques such as HPLC.
Mechanism of Action
The mechanism of action of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala depends on its specific application. In general, peptides like this one can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors of specific enzymes.
Protein-Protein Interactions: Modulating interactions between proteins to influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe
- Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
- Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg
Uniqueness
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is unique due to its specific sequence and the presence of particular amino acids that confer distinct chemical and biological properties. For example, the presence of tyrosine allows for potential oxidation reactions, while arginine and glutamic acid contribute to the peptide’s overall charge and solubility.
Biological Activity
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a synthetic peptide that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
1. Structural Characteristics
Chemical Composition:
- Sequence: this compound
- Molecular Weight: 1195.32 g/mol
This peptide consists of ten amino acids, which include both hydrophilic and hydrophobic residues, contributing to its structural diversity and functionality.
Research indicates that this compound may interact with various biological pathways:
- Inhibition of Protease Activity: Studies have shown that this peptide can act as an inhibitor for certain proteases, which are enzymes that break down proteins. For instance, it has been evaluated for its inhibitory effects on the Avian Sarcoma Leukemia Virus (ASLV) protease, demonstrating a relative cleavage rate that suggests potential for therapeutic applications against viral infections .
- Leukocyte Chemotaxis Inhibition: Peptides similar in structure have been reported to inhibit leukocyte chemotaxis, suggesting a role in modulating immune responses .
3. Biological Activities
The peptide exhibits several notable biological activities:
- Antioxidant Properties: Peptides derived from marine sources have been shown to possess antioxidant effects, which may extend to this compound due to the presence of amino acids like Tyr and Pro that are known for their radical scavenging abilities .
- Antihypertensive Effects: Similar peptides have demonstrated the ability to lower blood pressure through angiotensin-converting enzyme (ACE) inhibition, which may also be applicable to this peptide given its structural components .
Table 1: Summary of Biological Activities
5. Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Viral Infections: As a protease inhibitor, it could be developed into a therapeutic agent against viral diseases.
- Cardiovascular Health: Its potential antihypertensive properties suggest it could be beneficial in managing high blood pressure.
- Immune Modulation: By inhibiting leukocyte chemotaxis, it may serve as a modulator in inflammatory conditions.
6. Conclusion
This compound is a promising peptide with significant biological activity across various domains. Its ability to inhibit proteases, coupled with potential antioxidant and antihypertensive effects, positions it as a candidate for further research and development in therapeutic applications. Continued investigation into its mechanisms and efficacy will be essential in unlocking its full potential in clinical settings.
Properties
IUPAC Name |
4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMMPBLQYIPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H82N14O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390800 | |
Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117592-22-0 | |
Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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